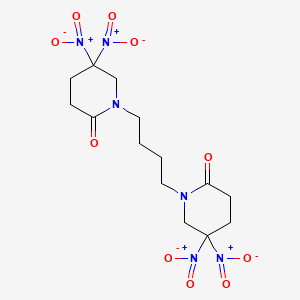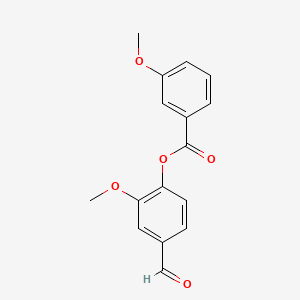![molecular formula C19H23ClN2S B11104982 6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B11104982.png)
6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)-1,3-THIAZOLE is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE typically involves multiple steps, starting with the preparation of the thiazole ring and the bicyclic structure. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a chlorophenyl derivative with a thioamide under acidic conditions.
Construction of the Bicyclic Structure: The bicyclic structure is often synthesized via a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BROMOPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE
- 4-(4-FLUOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE
- 4-(4-METHOXYPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-2-(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)-1,3-THIAZOLE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23ClN2S |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1,3-thiazole |
InChI |
InChI=1S/C19H23ClN2S/c1-18(2)8-15-9-19(3,11-18)12-22(15)17-21-16(10-23-17)13-4-6-14(20)7-5-13/h4-7,10,15H,8-9,11-12H2,1-3H3 |
InChI Key |
HDIBTYJKXVJLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11104911.png)
![(2,6-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone](/img/structure/B11104913.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate](/img/structure/B11104926.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11104937.png)
![N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11104943.png)
![N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide](/img/structure/B11104949.png)
![N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11104969.png)
![4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11104971.png)

![(4Z)-2-(4-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11104995.png)
![1-(4-Acetylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11104998.png)

